molecular formula C9H12N2O3 B13040588 (5-Methoxy-2-methyl-4-nitrophenyl)methanamine

(5-Methoxy-2-methyl-4-nitrophenyl)methanamine

Cat. No.: B13040588
M. Wt: 196.20 g/mol
InChI Key: ZXEAARYIIWSRTH-UHFFFAOYSA-N
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Description

(5-Methoxy-2-methyl-4-nitrophenyl)methanamine (CAS 2028338-72-7) is a high-value chemical building block with a molecular formula of C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound features a benzylamine core that is strategically substituted with methoxy, methyl, and nitro functional groups, making it a versatile intermediate for sophisticated organic synthesis, particularly in medicinal chemistry. The primary research value of this amine lies in its application as a precursor for the development of pharmacologically active molecules. Its structure is particularly relevant in the synthesis of advanced drug candidates, such as N2-(2-methoxyphenyl)pyrimidine derivatives, which have been investigated as potent inhibitors for cancer prevention and treatment . The presence of the aromatic nitro group allows for further functionalization to anilines, while the primary amine serves as a handle for amide bond formation or reductive amination, enabling researchers to construct complex molecular architectures. This compound is offered for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(5-methoxy-2-methyl-4-nitrophenyl)methanamine

InChI

InChI=1S/C9H12N2O3/c1-6-3-8(11(12)13)9(14-2)4-7(6)5-10/h3-4H,5,10H2,1-2H3

InChI Key

ZXEAARYIIWSRTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine typically involves multiple steps, starting from commercially available precursors One common method involves the nitration of 5-methoxy-2-methylphenol to introduce the nitro group, followed by a reduction step to convert the nitro group to an amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2-methyl-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and other amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2-methyl-4-nitrobenzaldehyde, while reduction of the nitro group can yield 5-methoxy-2-methyl-4-aminophenylmethanamine.

Scientific Research Applications

Potential Biological Activities

The compound shows promise in pharmaceutical applications due to its biological activities. Interaction studies are essential for understanding its pharmacodynamics and pharmacokinetics, which could elucidate its therapeutic potential and safety profile.

  • Anticancer Activity : Preliminary studies suggest that derivatives of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar nitro and methoxy groups have been reported to induce apoptosis in cancer cells, highlighting the need for further research into its anticancer properties.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may have neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases.

Materials Science Applications

The unique chemical structure of this compound allows for its use in materials science, particularly in the development of polymers and coatings.

  • Polymer Synthesis : The compound can serve as an intermediate in the synthesis of various organic compounds, including polymers with specific functional properties that could be utilized in coatings or adhesives.
  • Dyes and Pigments : Its structural characteristics may allow it to be used as a precursor for dyes and pigments, leveraging the color properties imparted by the nitro and methoxy groups.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of similar nitro-substituted compounds, researchers found that derivatives showed significant cytotoxicity against leukemia cell lines. The study employed various assays to evaluate cell viability and apoptosis induction, demonstrating the potential of such compounds in cancer therapy.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of compounds with similar structures. Using animal models, researchers observed reduced neuronal death and improved cognitive function following treatment with these compounds, suggesting their utility in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(2-Methyl-5-nitrophenyl)methanamine ()
  • Structure : Methyl (position 2), nitro (position 5), methanamine.
  • Comparison: The absence of a methoxy group reduces electron-donating effects compared to the target compound. Nitro at position 5 (meta to methanamine) vs. position 4 (para in the target compound) alters resonance stabilization.
(4-Methoxy-2-nitrophenyl)methanamine ()
  • Structure : Methoxy (position 4), nitro (position 2), methanamine.
  • Comparison :
    • Substituent positions are reversed: methoxy (position 4) and nitro (position 2) vs. methoxy (position 5) and nitro (position 4) in the target compound.
    • Steric and electronic effects differ due to ortho (2-nitro) vs. para (4-nitro) substitution. Ortho-nitro groups may hinder rotational freedom.

Physicochemical Properties

Lipophilicity (clogP) and Solubility (clogS)
  • Target compound : Predicted higher lipophilicity (clogP ~3–4) due to methyl and methoxy groups, but nitro may reduce solubility (clogS ~−4).
  • (5-Phenylfuran-2-yl)methanamine derivatives ():
    • Urea-linked derivatives (e.g., compound 20: clogP 5.14, clogS −4.43) show lower solubility than amide or sulfonamide analogues.
    • Methoxy substitution in the target compound may improve water solubility compared to purely hydrophobic groups (e.g., phenylfuran derivatives).
SIRT2 Inhibition ()
  • Urea-linked (5-phenylfuran-2-yl)methanamine derivatives (e.g., compound 21) showed moderate SIRT2 inhibition (33% at 10 µM).
  • Target compound : The nitro group at position 4 (electron-withdrawing) could enhance binding to enzymes requiring electron-deficient aromatic systems, but absence of a carboxyl group (critical in ) may reduce potency.
Adenosine Receptor Ligands ()
  • Imidazole-substituted methanamines (e.g., compound 15) were synthesized as adenosine receptor ligands.
  • Target compound: The nitro group may mimic electron-withdrawing substituents in known ligands, but steric effects from methyl and methoxy could limit binding.

Data Tables

Table 1. Physicochemical Comparison of Selected Methanamine Derivatives

Compound Substituents clogP* clogS* Key Hazards
Target compound 5-OCH₃, 2-CH₃, 4-NO₂ ~3.5 ~−4.0 H302, H315 (predicted)
(2-Methyl-5-nitrophenyl)methanamine 2-CH₃, 5-NO₂ ~2.8 −3.8 Not reported
(4-Methoxy-2-nitrophenyl)methanamine 4-OCH₃, 2-NO₂ ~2.2 −3.5 H318 (eye irritation)

*Predicted values based on structural analogues.

Biological Activity

(5-Methoxy-2-methyl-4-nitrophenyl)methanamine is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O3C_{10}H_{12}N_2O_3. It features a methoxy group, a nitro group, and an amine functional group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that compounds with similar structures may influence serotonergic and dopaminergic pathways, leading to effects such as hyperthermia in animal models, which serves as a measure of psychotropic potency .

Pharmacological Evaluations

Research indicates that this compound exhibits significant pharmacological effects. For instance, in a comparative study involving various substituted phenyl derivatives, it was noted that compounds with similar structural features demonstrated varying degrees of potency in inducing hyperthermia, suggesting a correlation between structural modifications and biological activity .

Study on Hyperthermic Potency

A notable study evaluated the hyperthermic response induced by this compound in rabbit models. The results indicated a strong correlation between the compound's structural characteristics and its ability to induce hyperthermia, which was linked to serotonergic activity in the hypothalamus .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy, Nitro, Amine groupsInduces hyperthermia; potential antiparasitic effects
2-MethoxyphenylmethanamineMethoxy and Amine groupsModerate serotonergic activity
4-NitrophenylmethanamineNitro and Amine groupsLower potency compared to methoxy derivatives

Q & A

Basic: What are the standard synthetic routes for (5-Methoxy-2-methyl-4-nitrophenyl)methanamine, and how can purity be optimized?

Answer:
The compound can be synthesized via reductive amination of the corresponding aldehyde precursor or nitro group reduction using hydrogenation catalysts (e.g., Pd/C or Raney Ni). Key steps include:

  • Nitro reduction: Ensure controlled hydrogen pressure (1–3 atm) and temperature (25–50°C) to avoid over-reduction or side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC and confirm via HPLC (>98% purity) .
  • Critical parameters: Oxygen-free conditions during reduction and inert gas purging during storage prevent degradation .

Basic: How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

Answer:

  • 1H NMR: Expect signals for the methoxy group (~δ 3.8–3.9 ppm, singlet), aromatic protons (δ 6.5–8.0 ppm, splitting patterns dependent on substitution), and methanamine protons (δ 1.5–2.5 ppm for CH2NH2, broadened due to NH2 exchange) .
  • IR: Peaks at ~3350 cm⁻¹ (N-H stretch), 1520–1350 cm⁻¹ (NO2 asymmetric/symmetric stretches), and 1250 cm⁻¹ (C-O of methoxy) confirm functional groups .
  • Cross-validation: Compare with computational spectra (DFT/B3LYP) to resolve ambiguities .

Advanced: How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

Answer:

  • Refinement tools: Use SHELXL for high-resolution crystallographic refinement. Adjust thermal parameters and occupancy ratios to resolve discrepancies in bond lengths .
  • Validation: Cross-check with Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding) that may distort geometry .
  • Data reconciliation: Apply Baysian statistics to evaluate confidence intervals for experimental vs. computational values .

Advanced: What experimental strategies mitigate instability of the nitro group during storage or reaction conditions?

Answer:

  • Storage: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and oxidation .
  • Reaction design: Use radical scavengers (e.g., BHT) in reaction mixtures to suppress nitro group decomposition. Avoid strong acids/bases that may hydrolyze the methoxy group .
  • Stability assays: Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives for biological studies?

Answer:

  • Modification sites: Target the methoxy group (electron-donating effects), nitro group (redox activity), and methanamine (hydrogen-bonding potential). For example:
    • Replace nitro with cyano to reduce toxicity .
    • Introduce fluorinated substituents to enhance bioavailability .
  • Assay integration: Pair SAR with molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes/receptors .

Basic: What solvents and conditions are optimal for solubility studies of this compound?

Answer:

  • Polar aprotic solvents: DMSO or DMF dissolve the compound at >50 mg/mL (25°C). Avoid chlorinated solvents due to potential nitro group reactivity .
  • Aqueous solubility: Use co-solvents (e.g., 10% PEG-400 in PBS) for in vitro assays. Measure via shake-flask method with UV-Vis quantification (λmax ~270 nm) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT calculations: Compute Fukui indices to identify electrophilic/nucleophilic sites. The nitro group directs electrophilic attack to the para position .
  • Transition state analysis: Use Gaussian or ORCA to model reaction pathways (e.g., SNAr mechanisms) and predict activation energies .
  • Validation: Compare predicted vs. experimental kinetics (e.g., via stopped-flow spectroscopy) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing/reacting .
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste disposal: Neutralize with 10% acetic acid before incineration .

Advanced: How can isotopic labeling (e.g., ¹⁵N or ¹³C) aid in metabolic pathway tracing?

Answer:

  • Synthesis: Introduce ¹⁵N via reductive amination using ¹⁵NH3 or ¹³C via labeled formaldehyde in the methanamine group .
  • Tracing: Use LC-MS/MS or NMR to track labeled metabolites in cell cultures. Compare isotopic enrichment ratios to quantify uptake .

Advanced: What strategies resolve discrepancies between in silico predictions and experimental bioactivity data?

Answer:

  • Data triangulation: Combine molecular dynamics simulations (e.g., GROMACS), free-energy perturbation, and experimental IC50 values to refine binding models .
  • Error analysis: Quantify uncertainties in force field parameters (e.g., AMBER vs. CHARMM) and experimental replicates .
  • Iterative design: Use machine learning (e.g., Random Forest) to prioritize derivatives with aligned computational/experimental profiles .

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